Technical Guide: Chemical Profiling and Synthetic Utility of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde in Drug Discovery
Technical Guide: Chemical Profiling and Synthetic Utility of 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde in Drug Discovery
Executive Summary
In modern medicinal chemistry, pyrazole-containing heterocycles are privileged scaffolds, frequently utilized as core pharmacophores in kinase inhibitors, CNS-active agents, and anti-inflammatory drugs. 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde (CAS: 2054953-23-8)[1] is a highly functionalized, orthogonally reactive building block designed for advanced drug discovery.
This whitepaper provides an in-depth technical analysis of this intermediate. It features a unique substitution pattern: an N1-cyclopentyl group for enhanced lipophilicity and steric tuning, a C4-iodo handle for transition-metal-catalyzed cross-coupling, and a C5-carbaldehyde for nucleophilic derivatization. By mastering the orthogonal reactivity of these positions, researchers can rapidly generate diverse, complex libraries of bioactive pyrazoles.
Physicochemical & Structural Profiling
Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior in chromatographic purification and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of downstream active pharmaceutical ingredients (APIs). The data below summarizes its core metrics[2][3].
| Property | Value | Significance |
| IUPAC Name | 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde | Standardized nomenclature for structural identification. |
| CAS Registry Number | 2054953-23-8 | Unique identifier for sourcing and regulatory tracking[1]. |
| Molecular Formula | C9H11IN2O | Highlights the high halogen content (Iodine) relative to carbon mass. |
| Monoisotopic Mass | 289.9916 Da | Critical for exact mass LC-MS validation during synthesis[3]. |
| Predicted XlogP | 1.8 | Indicates moderate lipophilicity, ideal for cellular membrane permeability. |
| Predicted CCS [M+H]+ | 141.8 Ų | Collision Cross Section value for ion mobility mass spectrometry[3]. |
| SMILES | C1CCC(C1)N2C(=C(C=N2)I)C=O | Machine-readable structural format for computational docking. |
Mechanistic Significance of the Scaffold
The strategic placement of functional groups on the pyrazole core allows for highly controlled, site-specific modifications.
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N1-Cyclopentyl Group: This moiety provides a bulky, lipophilic projection that frequently occupies hydrophobic pockets in target proteins (e.g., the ribose-binding pocket of the ATP site in kinases). Mechanistically, its steric bulk restricts the rotational freedom of the adjacent C5-carbaldehyde, which can be leveraged for stereoselective transformations.
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C4-Iodine: The carbon-iodine bond is highly polarizable and relatively weak. This makes it an exceptional electrophile for oxidative addition by Palladium or Copper catalysts, enabling rapid cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) even at mild temperatures.
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C5-Carbaldehyde: Serving as an electrophilic hub, the formyl group is primed for reductive aminations, Wittig olefinations, or condensation reactions to form fused bicyclic systems (e.g., pyrazolo[3,4-c]pyridines).
Orthogonal reactivity workflow for 1-Cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducible yields, the following protocols are designed as self-validating systems. They include the causality behind reagent selection and specific analytical markers for success.
Protocol A: C4-Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Introduce an aryl or heteroaryl group at the C4 position while leaving the C5-carbaldehyde intact.
Causality of Reagents: We utilize Pd(dppf)Cl₂ as the catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°). In sterically congested environments—such as the C4 position flanked by a bulky N1-cyclopentyl and a C5-formyl group—a large bite angle accelerates the reductive elimination step of the catalytic cycle. This drives the reaction forward rapidly and minimizes unwanted protodehalogenation side reactions.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine 1-cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).
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Reaction: Purge the system with Argon for 10 minutes. Heat the mixture to 80°C for 4–6 hours under vigorous stirring.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation System: Monitor the reaction via LC-MS. The starting material exhibits a characteristic [M+H]+ at m/z 291.0[3]. Successful coupling is indicated by the complete disappearance of this mass and the emergence of the product mass. Furthermore, ¹H NMR should reveal new aromatic resonances integrating to the newly introduced aryl group, while the diagnostic C5-formyl proton singlet (~9.8 ppm) must remain fully intact.
Protocol B: C5-Derivatization via Reductive Amination
Objective: Convert the C5-carbaldehyde into a structurally diverse secondary or tertiary amine.
Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard NaBH₄. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride reagent. This precise modulation ensures that the transient, highly electrophilic iminium ion (formed by the reaction of the amine and the aldehyde) is reduced rapidly, while the less electrophilic starting carbaldehyde remains untouched. This fundamentally suppresses the formation of the primary alcohol byproduct.
Step-by-Step Methodology:
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Imine Formation: Dissolve the pyrazole core (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.
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Stirring: Stir at room temperature for 2 hours under Argon.
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Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). Continue stirring at room temperature for 12 hours.
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Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃.
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Extraction: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Self-Validation System: Monitor via ¹H NMR. The diagnostic singlet of the C5-carbaldehyde proton (typically ~9.8–10.2 ppm) must be completely absent. In its place, a new set of diastereotopic or singlet benzylic-type CH₂ protons will appear between 3.5–4.5 ppm, confirming the successful conversion to the amine.
Downstream Applications in Target-Based Drug Discovery
The derivatives synthesized from this building block are highly relevant in targeted therapies, particularly in the inhibition of the JAK/STAT signaling pathway . Pyrazole cores are classic bioisosteres for the adenine ring of ATP. When appropriately substituted at the C4 and C5 positions, these molecules can lodge deeply into the ATP-binding pocket of Janus Kinases (JAKs), forming critical hydrogen bonds with the hinge region.
Mechanism of action for pyrazole-derived inhibitors in the JAK/STAT pathway.
By utilizing 1-cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde, drug development professionals can rapidly iterate through Structure-Activity Relationship (SAR) campaigns, fine-tuning the C4 and C5 vectors to maximize kinase selectivity and potency.
Regulatory, Handling, and Storage
Given the reactive nature of the functional groups, strict adherence to handling protocols is required to maintain chemical integrity[4]:
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Storage Conditions: Store strictly at 2–8°C under an inert atmosphere (Argon or Nitrogen). Exposure to atmospheric oxygen can lead to the slow auto-oxidation of the C5-carbaldehyde into a carboxylic acid.
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Light Sensitivity: The C4-iodine bond is susceptible to homolytic cleavage upon prolonged exposure to UV/visible light. The compound must be stored in amber glass vials or wrapped in aluminum foil.
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Toxicity & Handling: Handle within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). Halogenated heterocycles can be skin and eye irritants.
References
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1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde - PubChemLite Source: uni.lu URL:[Link]
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医药|CAS查询: CAS 2054 Source: chembk.com URL: [Link]
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1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde (C9H11IN2O) - PubChemLite Source: uni.lu URL: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. PubChemLite - 1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde (C9H11IN2O) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 1-cyclopentyl-4-iodo-1h-pyrazole-5-carbaldehyde (C9H11IN2O) [pubchemlite.lcsb.uni.lu]
- 4. 1540375-17-4|1-(Butan-2-yl)-4-iodo-3,5-dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]
